molecular formula C9H8BrFO B1337876 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone CAS No. 63529-31-7

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

Cat. No. B1337876
CAS RN: 63529-31-7
M. Wt: 231.06 g/mol
InChI Key: PFWAGSRBBGFIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is a chemical compound that is part of a broader class of brominated aromatic ketones. While the specific compound is not directly studied in the provided papers, related compounds with bromo- and fluoro- substituents on the aromatic ring have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the introduction of a bromine atom into the molecular structure. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as the brominating reagent, resulting in a yield of 64.7% and a purity of 90.2% . This suggests that a similar approach could be used for the synthesis of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone, with the potential for optimization to improve yield and purity.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using various computational methods, such as Gaussian09 software package, and compared with experimental data . The geometrical parameters obtained from these studies are consistent with X-ray diffraction data, indicating that computational methods can reliably predict the structure of such compounds. This implies that the molecular structure of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone could also be analyzed using similar computational techniques to understand its geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of brominated aromatic ketones can be influenced by the presence of substituents on the aromatic ring. For example, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involved a halogen-exchange reaction, and the compound was found to be an effective chemical protective group . This indicates that 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone may also participate in halogen-exchange reactions and could serve as a protective group in various chemical syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be deduced from their molecular structure and electronic properties. For instance, the HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies provide insights into the charge transfer within the molecule and the distribution of electron density . The presence of bromine and fluorine atoms is likely to influence the electron-withdrawing properties and could affect the reactivity and stability of the compound. Additionally, the first hyperpolarizability of such compounds can be calculated to assess their potential applications in nonlinear optics .

Scientific Research Applications

Synthesis and Characterization

  • 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is utilized in the synthesis of various organic compounds. For instance, it's used in the preparation of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, where its structure is characterized through techniques like elemental analysis, UV-Visible spectrum, FT-IR spectrum, thermogravimetric analysis (TGA), Fast Atom Bombardment mass analysis, and single-crystal X-ray diffraction. This compound demonstrated significant antimicrobial activity (Viveka et al., 2013).

Enantioselective Microbial Reduction

  • The compound also plays a role in enantioselective microbial reduction processes. For example, it is used to prepare (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol, a chiral intermediate, via microbial reduction. Various organisms from genera like Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas, and Baker's yeast are involved in this process, highlighting its biotechnological applications (Patel et al., 2004).

Pharmaceutical Intermediate Synthesis

  • This compound is also key in synthesizing intermediates for pharmaceuticals. For instance, it's used in creating 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a crucial intermediate of atorvastatin calcium, a medication used to treat high cholesterol (Yi-fan, 2010).

Chemical Reactivity Studies

  • 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is also used in chemical reactivity studies, such as investigating the selective α-monobromination of various alkylaryl ketones. These studies contribute to the development of more efficient and selective chemical synthesis methods (Ying, 2011).

Cytotoxic Evaluation

  • In cytotoxic evaluation studies, derivatives of this compound, like 1-[2-(Aryl substituted)-5-(4'-Fluoro-3-methyl biphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone, are synthesized and characterized. These derivatives are tested for their antiproliferative activity on various human carcinoma cell lines, indicating its potential in cancer research (Adimule et al., 2014).

Safety And Hazards

This compound is labeled with the signal word “Danger” and has hazard statements H302+H332;H314;EUH014;EUH029 . This indicates that it is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause fire or explosion .

properties

IUPAC Name

2-bromo-1-(4-fluoro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWAGSRBBGFIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262459
Record name 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

CAS RN

63529-31-7
Record name 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63529-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.1 mL bromine was added to 15 g 4-fluor-3-methylacetophenone in 80 mL concentrated acetic acid. The reaction was stirred 3 h at RT. The reaction was added to water. The precipitate was filtered and dried to give 20.6 g desired product. Rt: 1.37 min (method I), (M+H)+: 231
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.41 mL methyl bromoacetate was added to 1 g 4-(4-fluoro-3-methyl-phenyl)-2-phenyl-1H-imidazole and 1.66 g potassium carbonate in 10 mL DMF. The reaction was stirred 3 h at RT. Then 0.41 mL methyl bromoacetate was added and the reaction was stirred over night at RT. The reaction mixture was added to ice water and extracted with DCM. The organic layer was dried and evaporated to give 1 g desired product. Rt: 0.94 min (method B), (M+H)+: 325
Quantity
0.41 mL
Type
reactant
Reaction Step One
Name
4-(4-fluoro-3-methyl-phenyl)-2-phenyl-1H-imidazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

0.67 mL bromine was added to 2 g 1-(4-fluoro-3-methyl-phenyl)-ethanone in 10 mL conc. acetic acid. The reaction was stirred for 3 h at RT and added to ice water. The precipitate was filtered, washed with water and dried to give 2.7 g desired product.
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

0.38 mL methyl bromoacetate was added to 940 mg 2-cyclohexyl-4-(4-fluoro-3-methyl-phenyl)-1H-imidazole and 1.52 g potassium carbonate in 10 mL DMF. The reaction was stirred over night at RT and evaporated. Methanol and 1 mol/L sodiumhydroxide solution was added and the mixture was stirred 2 h at RT. The solvent was removed. The residue was dissolved in water and acidified with 1 mol/L HCL solution. The precipitate was filtered and dried to give 700 mg desired product. Rt: 0.92 min (method A), (M+H)+: 317
Quantity
0.38 mL
Type
reactant
Reaction Step One
Name
2-cyclohexyl-4-(4-fluoro-3-methyl-phenyl)-1H-imidazole
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
Reactant of Route 6
2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

Citations

For This Compound
3
Citations
A Kaieda, M Takahashi, T Takai, M Goto… - Bioorganic & Medicinal …, 2018 - Elsevier
We identified novel potent inhibitors of p38 MAP kinase using structure-based design strategy. X-ray crystallography showed that when p38 MAP kinase is complexed with TAK-715 (1) …
A Kaieda, M Takahashi, T Takai, M Goto, T Miyazaki… - 2017 - irak4-in-2inhibitor.com
We identified novel potent inhibitors of p38 MAP kinase using structure-based design strategy. X-ray crystallography showed that when p38 MAP kinase is complexed with TAK-715 (1) …
Number of citations: 0 irak4-in-2inhibitor.com
海江田啓 - 博士学位論文/本文 (令和元年度授与), 2020
Number of citations: 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.